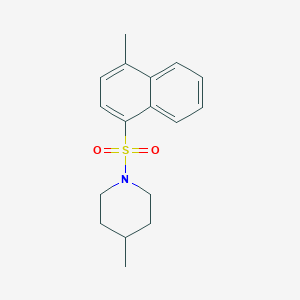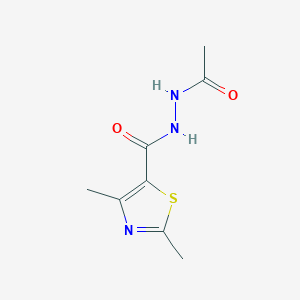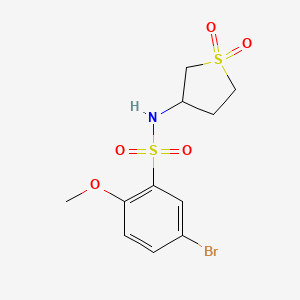![molecular formula C16H12F2N2O5 B7468565 4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide, commonly known as DB844, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DB844 is a member of the benzoxaborole class of compounds, which are known to have antibacterial, antifungal, and antiparasitic properties. In
Applications De Recherche Scientifique
DB844 has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. DB844 has also been shown to have antifungal activity against Candida albicans and other fungal species. In addition, DB844 has been shown to have antiparasitic activity against several protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.
Mécanisme D'action
The exact mechanism of action of DB844 is not fully understood, but it is believed to involve inhibition of aminoacyl-tRNA synthetases, which are enzymes involved in protein synthesis. DB844 has been shown to bind to the active site of these enzymes, preventing them from functioning properly and leading to inhibition of protein synthesis. This inhibition ultimately leads to the death of the target organism.
Biochemical and Physiological Effects
DB844 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. In addition, DB844 has been shown to have a broad spectrum of activity against a variety of bacterial, fungal, and parasitic pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DB844 in lab experiments is its broad spectrum of activity against a variety of pathogens. This makes it a useful tool for studying the mechanisms of action of various antimicrobial agents. However, one limitation of using DB844 is its relatively high cost compared to other antibacterial, antifungal, and antiparasitic agents.
Orientations Futures
There are several future directions for research on DB844. One area of interest is the development of new derivatives of DB844 with improved activity and/or reduced toxicity. Another area of interest is the use of DB844 in combination with other antimicrobial agents to enhance its activity against certain pathogens. Finally, there is interest in studying the mechanism of action of DB844 in more detail, in order to better understand its potential therapeutic applications.
Méthodes De Synthèse
DB844 is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of 4-aminobenzoyl chloride with 2,2-difluoro-1,3-benzodioxole to form the intermediate 4-(2-(2,2-difluoro-1,3-benzodioxol-5-ylamino)-2-oxoethyl)benzoic acid. This intermediate is then reacted with boronic acid to form DB844.
Propriétés
IUPAC Name |
4-[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O5/c17-16(18)24-12-6-3-10(7-13(12)25-16)20-14(21)8-23-11-4-1-9(2-5-11)15(19)22/h1-7H,8H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWORYXMFBYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)



![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)